molecular formula C14H11ClN4 B2855418 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine CAS No. 126158-50-7

4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine

Cat. No.: B2855418
CAS No.: 126158-50-7
M. Wt: 270.72
InChI Key: SMMFXLVRYUSFGX-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 3-chlorophenyl group and a phenyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:

    Preparation of Azide: The azide precursor is synthesized by reacting 3-chlorobenzyl chloride with sodium azide in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

    Preparation of Alkyne: The alkyne precursor is synthesized by reacting phenylacetylene with an appropriate amine.

    Cycloaddition Reaction: The azide and alkyne are then subjected to the cycloaddition reaction in the presence of a copper(I) catalyst, such as copper(I) iodide, in a solvent like tetrahydrofuran (THF) or water. The reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 3-chlorophenyl group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvent, room temperature to elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsorganic solvent (e.g., ethanol, tetrahydrofuran), room temperature to reflux.

    Substitution: Amines, thiols; reaction conditionsorganic solvent (e.g., DMF, dichloromethane), room temperature to elevated temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the triazole ring or phenyl groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been investigated for its potential as an enzyme inhibitor and as a ligand in biochemical assays.

    Medicine: The compound exhibits promising pharmacological properties, including antimicrobial, antifungal, and anticancer activities. It is being explored as a potential therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to specific enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects.

    Pathways Involved: The compound may interfere with signaling pathways that regulate cell growth, apoptosis, and immune responses. By modulating these pathways, it exerts its biological effects.

Comparison with Similar Compounds

4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

    • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
    • 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
    • 1-substituted-4-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
  • Uniqueness: : The presence of the 3-chlorophenyl group and the specific arrangement of atoms in the triazole ring confer unique chemical and biological properties to this compound. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound for research and development.

Properties

IUPAC Name

5-(3-chlorophenyl)-3-phenyltriazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4/c15-11-6-4-5-10(9-11)13-14(16)19(18-17-13)12-7-2-1-3-8-12/h1-9H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMFXLVRYUSFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C3=CC(=CC=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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